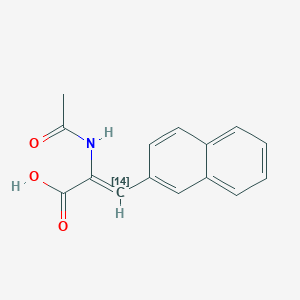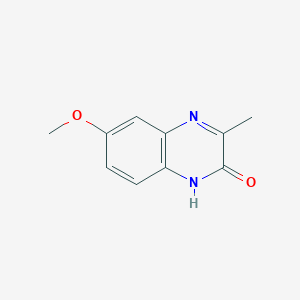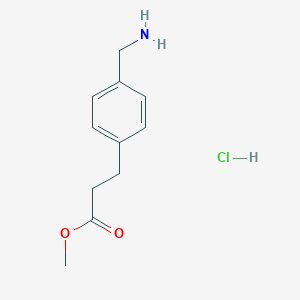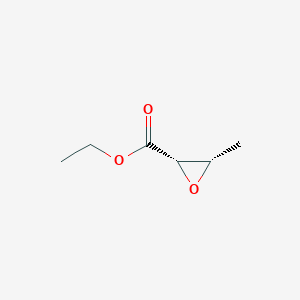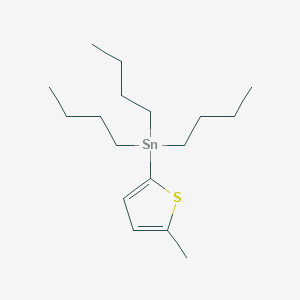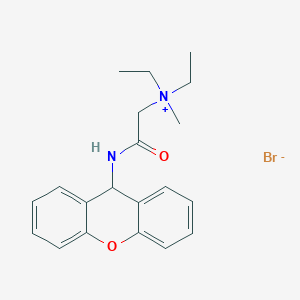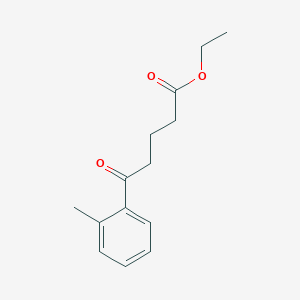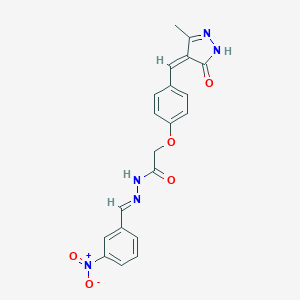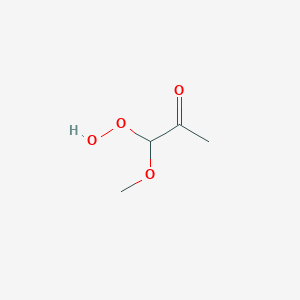
1-Methoxy-1-hydroperoxy-2-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-1-hydroperoxy-2-propanone is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as "MHP" and is a highly reactive organic peroxide that can be synthesized through a simple and efficient method. The purpose of
Wirkmechanismus
The mechanism of action of 1-Methoxy-1-hydroperoxy-2-propanone involves the formation of free radicals through homolytic cleavage of the peroxide bond. These free radicals can then initiate polymerization reactions or react with other organic molecules to form new compounds. The high reactivity of 1-Methoxy-1-hydroperoxy-2-propanone makes it an ideal compound for studying radical reactions and the mechanism of action of other organic peroxides.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Methoxy-1-hydroperoxy-2-propanone have not been extensively studied. However, it is known that exposure to high concentrations of the compound can cause irritation to the skin, eyes, and respiratory system. Ingestion or inhalation of the compound can also lead to systemic toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Methoxy-1-hydroperoxy-2-propanone in lab experiments is its high reactivity. This makes it an ideal compound for studying radical reactions and the mechanism of action of other organic peroxides. However, the high reactivity of the compound also makes it difficult to handle and store. Additionally, the compound can be hazardous to handle and requires special precautions to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for research involving 1-Methoxy-1-hydroperoxy-2-propanone. One area of research could focus on developing new methods for synthesizing the compound that are more efficient and cost-effective. Another area of research could focus on studying the biochemical and physiological effects of the compound to better understand its toxicity. Additionally, the compound could be used as a model compound for studying the mechanism of action of other organic peroxides. Finally, research could focus on developing new applications for the compound in the fields of polymerization and organic synthesis.
Conclusion:
In conclusion, 1-Methoxy-1-hydroperoxy-2-propanone is a highly reactive organic peroxide that has been widely used in scientific research. The compound can be synthesized through a simple and efficient method and has unique properties that make it an ideal compound for studying radical reactions and the mechanism of action of other organic peroxides. While the compound has several advantages for lab experiments, it can also be hazardous to handle and requires special precautions to ensure the safety of researchers. Finally, there are several future directions for research involving 1-Methoxy-1-hydroperoxy-2-propanone, including developing new synthesis methods, studying the biochemical and physiological effects of the compound, and developing new applications for the compound in the fields of polymerization and organic synthesis.
Synthesemethoden
The synthesis of 1-Methoxy-1-hydroperoxy-2-propanone can be achieved through a simple and efficient method. The reaction involves the addition of hydrogen peroxide to a solution of methyl vinyl ketone in the presence of a catalyst. The resulting product is a clear, colorless liquid that has a high degree of purity. The synthesis method for 1-Methoxy-1-hydroperoxy-2-propanone has been extensively studied and optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-1-hydroperoxy-2-propanone has been widely used in scientific research for its unique properties. It is a highly reactive compound that can be used as a radical initiator in polymerization reactions. It has also been used as a reagent in organic synthesis and as a bleaching agent in the paper industry. Additionally, 1-Methoxy-1-hydroperoxy-2-propanone has been used as a model compound for studying the mechanism of action of other organic peroxides.
Eigenschaften
CAS-Nummer |
107729-23-7 |
|---|---|
Produktname |
1-Methoxy-1-hydroperoxy-2-propanone |
Molekularformel |
C4H8O4 |
Molekulargewicht |
120.1 g/mol |
IUPAC-Name |
1-hydroperoxy-1-methoxypropan-2-one |
InChI |
InChI=1S/C4H8O4/c1-3(5)4(7-2)8-6/h4,6H,1-2H3 |
InChI-Schlüssel |
WKDIYCKWLNCFHJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C(OC)OO |
Kanonische SMILES |
CC(=O)C(OC)OO |
Synonyme |
2-Propanone, 1-hydroperoxy-1-methoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



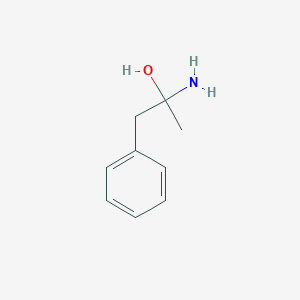
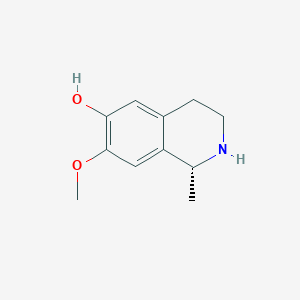
![2,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B10276.png)
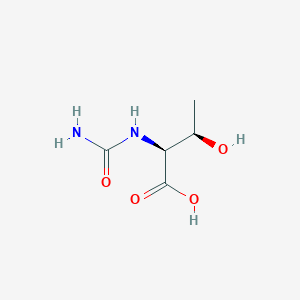
![1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B10282.png)
![3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B10285.png)
